Cas no 709-05-7 (2-Fluoro-3-methoxynaphthalene)

2-Fluoro-3-methoxynaphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-methoxynaphthalene
- 2-Fluoro-3-methoxynaphthalene
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- Inchi: 1S/C11H9FO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3
- InChI Key: NNNXRXGGPOJVFH-UHFFFAOYSA-N
- SMILES: FC1=C(C=C2C=CC=CC2=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 3.2
- Topological Polar Surface Area: 9.2
2-Fluoro-3-methoxynaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001013-500mg |
2-Fluoro-3-methoxynaphthalene |
709-05-7 | 98% | 500mg |
$1078.00 | 2023-09-01 | |
Alichem | A219001013-1g |
2-Fluoro-3-methoxynaphthalene |
709-05-7 | 98% | 1g |
$1769.25 | 2023-09-01 |
2-Fluoro-3-methoxynaphthalene Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on 2-Fluoro-3-methoxynaphthalene
Exploring the Versatile Applications and Properties of 2-Fluoro-3-methoxynaphthalene (CAS No. 709-05-7)
2-Fluoro-3-methoxynaphthalene (CAS No. 709-05-7) is a fluorinated naphthalene derivative that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique molecular structure combining a fluoro and a methoxy group on a naphthalene backbone, exhibits remarkable properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in 2-Fluoro-3-methoxynaphthalene due to its potential in drug development, material science, and organic synthesis.
The chemical structure of 2-Fluoro-3-methoxynaphthalene plays a pivotal role in its reactivity and functionality. The presence of the fluoro group enhances the compound's electron-withdrawing capabilities, while the methoxy group contributes to its electron-donating properties. This dual functionality makes 2-Fluoro-3-methoxynaphthalene a versatile intermediate in the synthesis of complex organic molecules. Its stability under various conditions further adds to its appeal in industrial applications.
One of the most prominent uses of 2-Fluoro-3-methoxynaphthalene is in the pharmaceutical sector. The compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Researchers are exploring its potential in developing new drugs, particularly in areas such as anti-inflammatory and anticancer therapies. The fluoro group's ability to modulate biological activity makes 2-Fluoro-3-methoxynaphthalene a valuable asset in medicinal chemistry.
In addition to pharmaceuticals, 2-Fluoro-3-methoxynaphthalene finds applications in material science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials. The compound's ability to influence charge transport and luminescence properties is being investigated for next-generation display technologies. This aligns with the growing demand for high-performance materials in the electronics industry.
The synthesis of 2-Fluoro-3-methoxynaphthalene typically involves multi-step organic reactions, including fluorination and methoxylation processes. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial use. Environmental considerations are also driving the development of greener synthesis routes for 2-Fluoro-3-methoxynaphthalene, addressing the increasing focus on sustainable chemistry practices.
Market trends indicate a rising demand for 2-Fluoro-3-methoxynaphthalene and related fluorinated compounds. The global push for innovative pharmaceuticals and advanced materials is expected to drive further growth in this sector. Companies specializing in fine chemicals are expanding their portfolios to include high-purity 2-Fluoro-3-methoxynaphthalene to meet the needs of diverse industries. Quality control and regulatory compliance remain critical factors in the production and distribution of this compound.
For researchers working with 2-Fluoro-3-methoxynaphthalene, proper handling and storage are essential to maintain its stability and purity. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when working with this compound. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to characterize and verify the purity of 2-Fluoro-3-methoxynaphthalene samples.
The future of 2-Fluoro-3-methoxynaphthalene looks promising, with ongoing research uncovering new applications and improved synthesis methods. As the scientific community continues to explore the potential of fluorinated aromatic compounds, 2-Fluoro-3-methoxynaphthalene is poised to play an increasingly important role in various technological advancements. Its combination of structural features and functional groups makes it a compound of enduring interest across multiple disciplines.
For those seeking more information about 2-Fluoro-3-methoxynaphthalene (CAS No. 709-05-7), numerous scientific publications and patent documents provide detailed insights into its properties and applications. The compound's unique characteristics continue to inspire innovation in chemistry and related fields, making it a subject worthy of continued study and development.
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